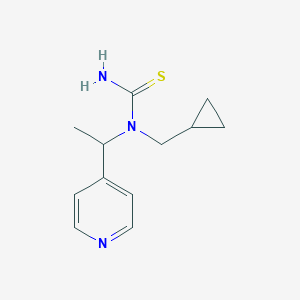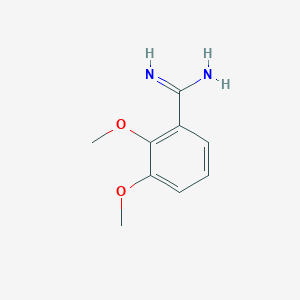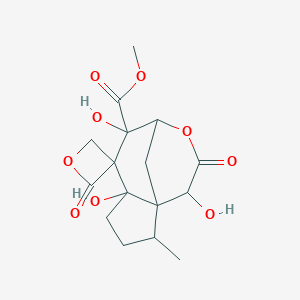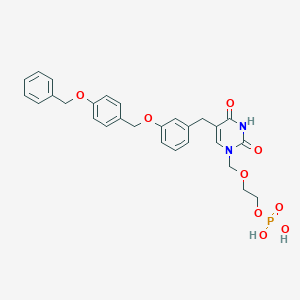
1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” typically involves the reaction of cyclopropylmethylamine with 1-(pyridin-4-yl)ethyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Disubstituted Thioureas: Compounds with similar structures but different substituents on the nitrogen atoms.
Pyridine-Containing Thioureas: Compounds with a pyridine ring attached to the thiourea group.
Uniqueness
“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” is unique due to the presence of both a cyclopropylmethyl group and
Propriétés
Numéro CAS |
155047-58-8 |
|---|---|
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
Clé InChI |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
SMILES canonique |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Synonymes |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)











